![molecular formula C20H18ClN9 B10905352 N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that features a pyridinecarbaldehyde moiety linked to a triazine ring substituted with a chloroanilino group and a dimethylpyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multi-step organic reactions. One common method starts with the preparation of 2-pyridinecarbaldehyde, which can be synthesized through the oxidation of 2-picoline using oxidizing agents like potassium permanganate or chromium trioxide . The next step involves the formation of the triazine ring, which can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions . Finally, the hydrazone formation is carried out by condensing 2-pyridinecarbaldehyde with the triazine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chloro group in the triazine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of pyridinecarboxylic acid.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is utilized in the design of novel materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in coordination chemistry, facilitating various catalytic processes.
Mecanismo De Acción
The mechanism of action of 2-pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The triazine ring and pyridinecarbaldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxaldehyde: A simpler analog used in various organic syntheses.
4-Chloroaniline: A precursor in the synthesis of dyes and pharmaceuticals.
3,5-Dimethyl-1H-pyrazole: A building block in the synthesis of heterocyclic compounds.
Uniqueness
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is unique due to its multi-functional structure, which allows it to participate in diverse chemical reactions and applications. Its combination of a pyridinecarbaldehyde moiety with a triazine ring and various substituents provides a versatile platform for the development of new materials and therapeutic agents .
Propiedades
Fórmula molecular |
C20H18ClN9 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-pyridin-2-ylmethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18ClN9/c1-13-11-14(2)30(29-13)20-26-18(24-16-8-6-15(21)7-9-16)25-19(27-20)28-23-12-17-5-3-4-10-22-17/h3-12H,1-2H3,(H2,24,25,26,27,28)/b23-12+ |
Clave InChI |
GUZROCZGARJCQG-FSJBWODESA-N |
SMILES isomérico |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=N3)NC4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)NC4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine](/img/structure/B10905276.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
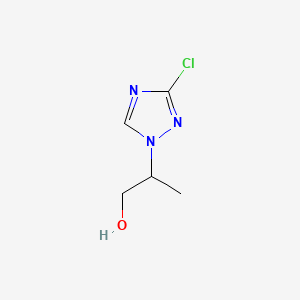
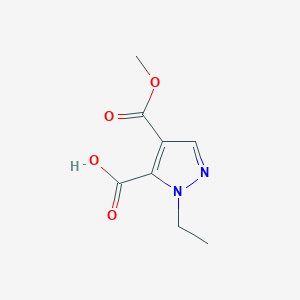
![Tetraethyl 2,2'-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10905304.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10905312.png)
![2-Iodopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905313.png)
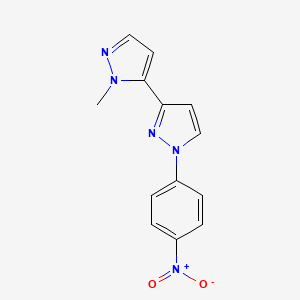
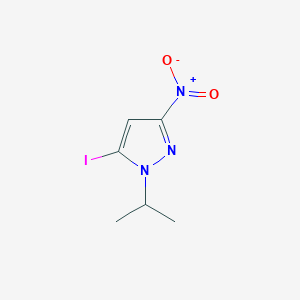
![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)
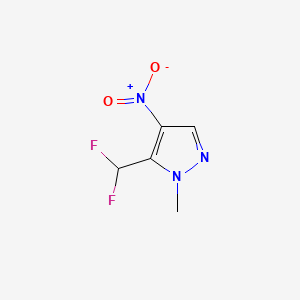
![4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B10905344.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
